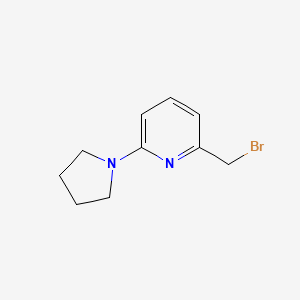
2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine
Vue d'ensemble
Description
Metal Controlled Regioselectivity in Cyclometallation
The cyclometallation of 2-(1-naphthyl)-pyridine has been explored, revealing that the use of different metals can lead to distinct regioselectivity. Cyclopalladation favors the formation of a five-membered metallacycle, while cycloauration results in a six-membered ring. The bromination of the gold metallacycle produces a novel C-H functionalization product, 2-(8-bromonaphth-1-yl)pyridine .
Synthesis and Characterization of Pyridine Derivatives
Two pyridine derivatives were synthesized through carbon-carbon coupling and characterized using XRD and spectroscopic techniques. Theoretical studies using DFT were in agreement with experimental data, and the bioactivity of these compounds was confirmed through zones of inhibition against bacteria and fungus. The nonlinear optical properties of these compounds were also investigated, showing potential due to the conjugation effect .
Synthesis of Tridentate Ligands
A powerful precursor, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, was synthesized and used to create a range of tridentate ligands for transition metals. The synthesis routes and the conversion to other substituted pyridines are detailed, along with the crystal structures of some derivatives .
Reactivity of 2-Bromomethyl 1,4-Dihydropyridine
The structure of a 2-bromomethyl 1,4-dihydropyridine derivative was confirmed by NMR spectroscopy. Its reactivity with various nucleophiles was studied, providing insights into the synthetic utility of this compound .
Chromium(III) Complexes with Terdentate Ligands
Chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands were synthesized and characterized. The molecular structure of one such compound was determined, and the complexes showed activity in ethylene polymerization after reaction with methylaluminoxane (MAO) .
Spectroscopic and Biological Studies of a Bromopyridine Derivative
The spectroscopic properties of 5-Bromo-2-(trifluoromethyl)pyridine were studied, and its structure was optimized using DFT. The compound's interaction with DNA and its antimicrobial activities were also investigated .
Crystal Structure of a Bromo-Imidazopyridine
The molecular geometry and crystal packing of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine were investigated using single-crystal X-ray diffraction. The structure is stabilized by π-π interactions and intermolecular hydrogen bonding .
Iron(II) Complexes with Pyridine Derivatives
Iron(II) complexes with various 2,6-di(pyrazol-3-yl)-pyridine derivatives were synthesized and crystallographically characterized. The structures exhibit intermolecular hydrogen bonding and some show partial spin-state transitions upon cooling .
Synthesis of Pyridin-2(1H)-one Derivatives
6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones were synthesized and used as precursors for the synthesis of thieno- and furo[3,4-b]-pyridin-2(1H)-ones, as well as new amino derivatives in the pyridin-2(1H)-one series .
A New Bifunctional Building Block for Combinatorial Chemistry
The structure of a new pyridin-2-ylboron derivative, 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, was reported and compared with its regioisomer. Structural differences and ab initio calculations of the HOMO and LUMO were discussed in relation to the observed chemical reactivity .
Applications De Recherche Scientifique
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Method : The process involves a radical approach paired with a Matteson–CH 2 –homologation .
- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Microfluidic Synthesis of Pyrrolidin-2-ones
- Field : Organic & Biomolecular Chemistry
- Application : This research developed a green and efficient reaction route for the synthesis of pyrrolidin-2-ones .
- Method : The process involves photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters and primary amines in a microchannel reactor under visible light conditions .
- Results : The overall process can be carried out under mild conditions without using a metal .
-
Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates
- Field : Organic & Biomolecular Chemistry
- Application : This research focuses on a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates .
- Method : The process utilizes easily accessible N-hetaryl ureas and alcohols. The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
- Results : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo [h]quinolin-2-yl carbamate has also been successfully synthesized .
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles
- Field : Organic & Biomolecular Chemistry
- Application : This research presents a selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines .
- Method : The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .
- Results : The results of this research are not specified in the available information .
-
Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates
- Field : Organic & Biomolecular Chemistry
- Application : This research focuses on a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates .
- Method : The process utilizes easily accessible N-hetaryl ureas and alcohols. The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
- Results : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo [h]quinolin-2-yl carbamate has also been successfully synthesized .
-
Catalytic protodeboronation of pinacol boronic esters
- Field : Chemical Science
- Application : This research focuses on catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Method : Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Propriétés
IUPAC Name |
2-(bromomethyl)-6-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXKRINLXMWRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640199 | |
| Record name | 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine | |
CAS RN |
869901-04-2 | |
| Record name | 2-(Bromomethyl)-6-(1-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



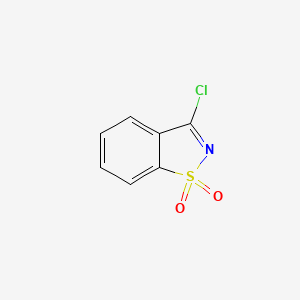
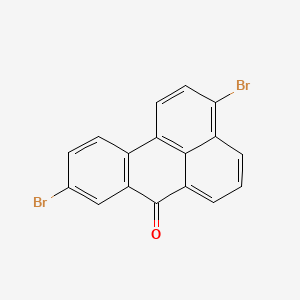
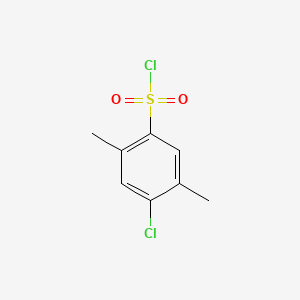
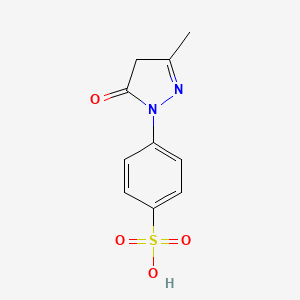
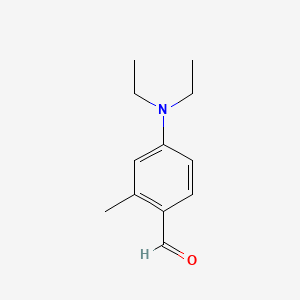
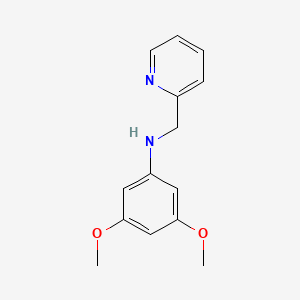
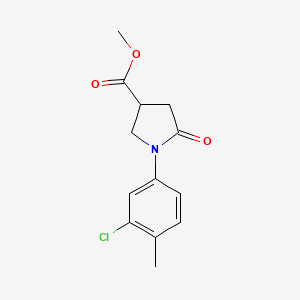
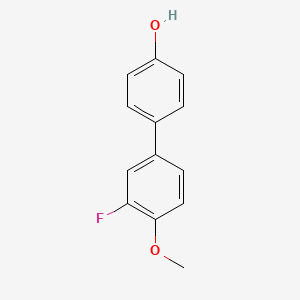
![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)
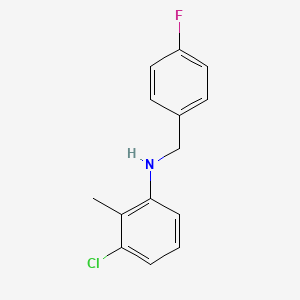
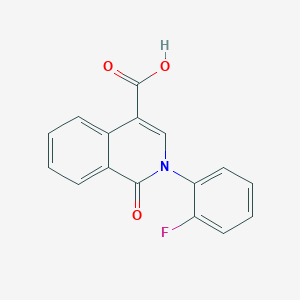
![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)
![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)
